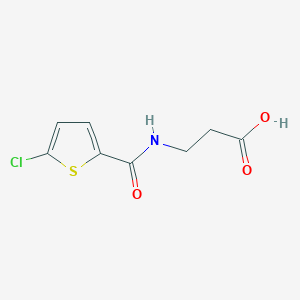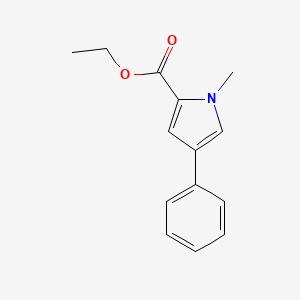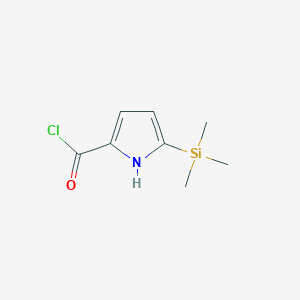
1H-Pyrrole-2-carbonyl chloride, 5-(trimethylsilyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrole-2-carbonyl chloride, 5-(trimethylsilyl)- is a chemical compound with the molecular formula C8H12ClNOSi It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
准备方法
The synthesis of 1H-Pyrrole-2-carbonyl chloride, 5-(trimethylsilyl)- typically involves the reaction of pyrrole derivatives with chlorinating agents. One common method is the reaction of 5-(trimethylsilyl)-1H-pyrrole-2-carboxylic acid with thionyl chloride (SOCl2) under reflux conditions. This reaction results in the formation of the desired carbonyl chloride compound .
化学反应分析
1H-Pyrrole-2-carbonyl chloride, 5-(trimethylsilyl)- undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and other nucleophiles to form amides, esters, and other derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. For example, reduction with lithium aluminum hydride (LiAlH4) can convert the carbonyl chloride to the corresponding alcohol.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
科学研究应用
1H-Pyrrole-2-carbonyl chloride, 5-(trimethylsilyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as peptides and proteins, through acylation reactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1H-Pyrrole-2-carbonyl chloride, 5-(trimethylsilyl)- involves its reactivity as an acylating agent. The carbonyl chloride group can react with nucleophiles, such as amines and alcohols, to form covalent bonds. This reactivity is utilized in various chemical transformations and modifications of biomolecules.
相似化合物的比较
1H-Pyrrole-2-carbonyl chloride, 5-(trimethylsilyl)- can be compared with other pyrrole derivatives, such as:
1H-Pyrrole-2-carboxylic acid: This compound lacks the carbonyl chloride group and is less reactive in acylation reactions.
1H-Pyrrole-2-carbonyl chloride: This compound does not have the trimethylsilyl group, which can influence its reactivity and solubility.
5-(Trimethylsilyl)-1H-pyrrole: This compound lacks the carbonyl chloride group and is primarily used in different types of chemical reactions.
The presence of both the carbonyl chloride and trimethylsilyl groups in 1H-Pyrrole-2-carbonyl chloride, 5-(trimethylsilyl)- makes it unique and versatile for various applications.
属性
CAS 编号 |
250722-66-8 |
|---|---|
分子式 |
C8H12ClNOSi |
分子量 |
201.72 g/mol |
IUPAC 名称 |
5-trimethylsilyl-1H-pyrrole-2-carbonyl chloride |
InChI |
InChI=1S/C8H12ClNOSi/c1-12(2,3)7-5-4-6(10-7)8(9)11/h4-5,10H,1-3H3 |
InChI 键 |
VOEZTCSSRSRZHA-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C1=CC=C(N1)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



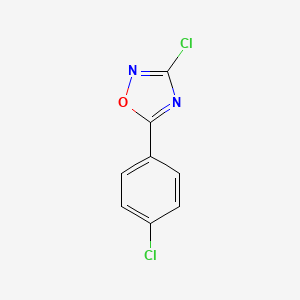

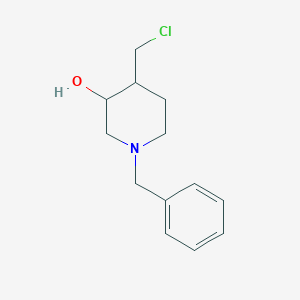
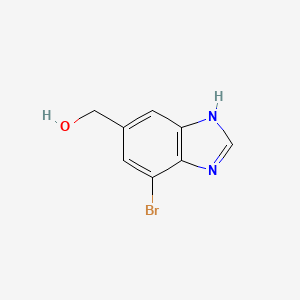
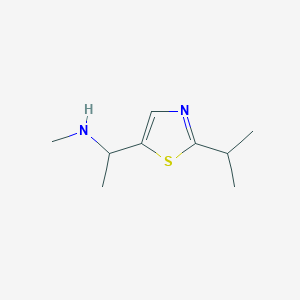
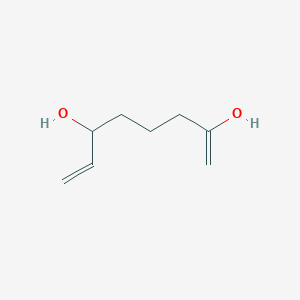
![3-[(4-Methoxyphenyl)methoxy]-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B13971245.png)
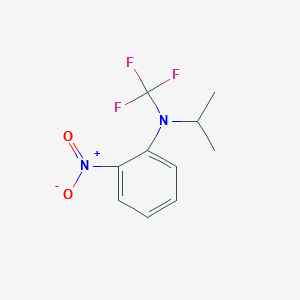
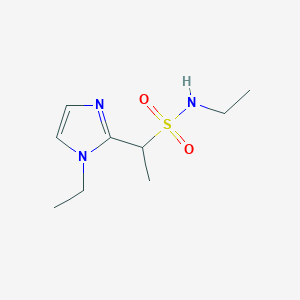
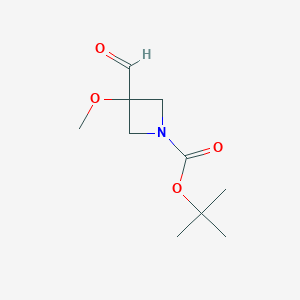
![2-Amino-1-(2-amino-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13971272.png)
